8-Azahypoxanthine

Xanthine Oxidase Enzyme Inhibition Purine Metabolism

Source 8-Azahypoxanthine to specifically inhibit hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. Unlike hypoxanthine, this compound is not a substrate for xanthine oxidase, enabling clean enzyme-inhibitor studies without product formation. Its differential cytotoxicity toward malignant cells makes it invaluable for cancer metabolism research. Proven in counter-selection protocols and resistant mutant generation, this compound is essential for reproducible purine metabolism studies.

Molecular Formula C4H3N5O
Molecular Weight 137.10 g/mol
CAS No. 2683-90-1
Cat. No. B1664207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azahypoxanthine
CAS2683-90-1
Synonyms8-Azahypoxanthine;  NSC 22709;  NSC-22709;  NSC22709; 
Molecular FormulaC4H3N5O
Molecular Weight137.10 g/mol
Structural Identifiers
SMILESC1N=CC2=NNN=C2N1O
InChIInChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10)
InChIKeyOEEYCNOOAHGFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





8-Azahypoxanthine (CAS 2683-90-1) Core Identity: A Triazolopyrimidine Purine Analog for Antimetabolite Research


8-Azahypoxanthine (CAS 2683-90-1), also designated as NSC-22709, is a triazolopyrimidine purine analog that functions as a nucleobase analogue [1]. It is structurally defined as a hydroxyl analog of hypoxanthine, featuring a nitrogen atom in place of the 2-position oxygen atom . The compound is recognized for its role as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and exhibits antimalarial and antitumor properties, making it a valuable chemical probe in studies of purine metabolism and cellular proliferation .

Why 8-Azahypoxanthine Cannot Be Replaced by Common Purine Analogs: Key Differentiators


Substituting 8-Azahypoxanthine with other purine analogs like hypoxanthine, 8-azaguanine, or 8-azaxanthine in experimental systems leads to divergent biological outcomes due to its unique structural and functional profile. Unlike its parent molecule hypoxanthine, 8-Azahypoxanthine is not a substrate for xanthine oxidase [1]. Furthermore, its inhibition profile on xanthine dehydrogenase is distinct from that of 8-azaxanthine, and its effects on cell growth differ from those of 8-azaguanine [2][3]. These specific activities underscore the necessity of using the exact compound for reproducible and interpretable research results.

Quantitative Evidence for Selecting 8-Azahypoxanthine Over Its Analogs


Selective Inhibition of Xanthine Oxidase: 2-Alkyl-8-Azahypoxanthines as Non-Substrate Inhibitors vs. Hypoxanthines

In a direct comparison with various alkyl-hypoxanthines, 2-n-alkyl-8-azahypoxanthines were found to be non-substrate inhibitors of Xanthine Oxidase (XO), whereas 8-alkyl-hypoxanthines acted as substrates [1]. This indicates that the 8-azahypoxanthine scaffold confers a distinct mode of interaction with the enzyme compared to its hypoxanthine counterparts, preventing its oxidation [1].

Xanthine Oxidase Enzyme Inhibition Purine Metabolism

Comparative Xanthine Dehydrogenase Inhibition: 40% Inhibition at 0.25 mM vs. 8-Azaxanthine

Data from the BRENDA enzyme database indicates that 8-Azahypoxanthine achieves 40% inhibition of xanthine dehydrogenase at a concentration of 0.25 mM [1]. In contrast, a related analog, 8-Azaxanthine, requires a 20-fold higher concentration (5 mM) to achieve 50% inhibition of ferricyanide reduction in a xanthine oxidation assay [1]. This suggests a significantly higher potency for 8-Azahypoxanthine in this specific context.

Xanthine Dehydrogenase Enzyme Inhibition BRENDA Database

Differential In Vitro Cytotoxicity: Human Malignant Cells Show Marked Sensitivity vs. Normal Fibroblasts

A study examining the differential sensitivity of human cells in vitro reported that human fibroblast strains are markedly resistant to concentrations of 8-Azahypoxanthine (AH) that are lethal to malignant cells [1]. This selective toxicity is a distinguishing feature and was found to be dependent on the presence of hypoxanthine in the culture medium [1].

Antitumor Activity Cancer Research HGPRT

Enhanced Detection Sensitivity: A Low Estimated Detection Limit of 0.2 µM

8-Azahypoxanthine has been reported to possess good detection sensitivity, with an estimated detection limit of 0.2 µM . While this is a class-level attribute, the specific value provides a quantitative benchmark for analytical method development and quality control, which may be superior or more well-defined compared to less characterized analogs.

Analytical Chemistry Detection Limit Sensitivity

High-Value Application Scenarios for Procuring 8-Azahypoxanthine


Investigating Purine Salvage Pathway Disruption in Cancer and Parasitic Models

Procure 8-Azahypoxanthine to specifically inhibit hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. This application is directly supported by its demonstrated antitumor activity in adenocarcinoma models and its established antimalarial properties [1]. The compound's differential cytotoxicity towards malignant cells versus normal fibroblasts makes it a valuable tool for studying selective vulnerabilities in cancer cell metabolism [2].

Probing Xanthine Oxidase/Dehydrogenase Mechanisms with a Non-Substrate Inhibitor

Utilize 8-Azahypoxanthine as a chemical probe to study the catalytic mechanisms of xanthine oxidase and dehydrogenase. Unlike its analog hypoxanthine, which acts as a substrate, 8-Azahypoxanthine functions as a non-substrate inhibitor, allowing for the study of enzyme-inhibitor complex formation without the complication of product formation [3]. Its defined inhibitory activity (e.g., 40% inhibition of xanthine dehydrogenase at 0.25 mM) provides a quantitative baseline for structure-activity relationship (SAR) studies [4].

Developing and Validating Sensitive Analytical Methods for Purine Analog Detection

Source 8-Azahypoxanthine as a reference standard for developing and validating HPLC or LC-MS methods. Its reported low detection limit of 0.2 µM and an optimal pH of 7.8 make it a suitable candidate for method development aimed at quantifying trace levels of purine analogs in complex biological samples .

Generating and Characterizing Resistant Cell Lines for Metabolic Engineering

Use 8-Azahypoxanthine as a selection agent to generate resistant cell lines. The compound's established use in counter-selection protocols (e.g., in Clostridium thermocellum) and the generation of resistant mutants (e.g., in yeast and Methanococcus voltae) makes it a proven tool for isolating cells with altered purine metabolism or engineering strains for metabolic studies [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azahypoxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.